molecular formula C23H28N2O4 B6072184 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide

3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide

Cat. No. B6072184
M. Wt: 396.5 g/mol
InChI Key: CJUOIPBGFPMVFJ-UHFFFAOYSA-N
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Description

3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide, also known as MMPIP, is a synthetic compound that belongs to the class of piperidinecarboxamides. MMPIP has been identified as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is found in the central nervous system and is involved in regulating neuronal excitability, synaptic transmission, and plasticity. MMPIP has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide selectively antagonizes the mGluR7 receptor, which is involved in the regulation of glutamate release and synaptic transmission. By blocking this receptor, 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide reduces the inhibitory tone on glutamate release, leading to increased glutamate release and enhanced synaptic transmission. This mechanism of action is thought to underlie the anxiolytic and antidepressant effects of 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide.
Biochemical and physiological effects:
3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to increase the release of glutamate in the prefrontal cortex and hippocampus, leading to enhanced synaptic plasticity and cognitive function. 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. Additionally, 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide has been shown to reduce the levels of corticosterone, a stress hormone that is associated with anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of this receptor without affecting other glutamate receptors. Additionally, 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide has been shown to have good brain penetration and bioavailability, making it suitable for in vivo studies. However, one limitation of using 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide is its relatively low potency, which requires higher doses to achieve significant effects.

Future Directions

There are several future directions for research on 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide. One direction is to investigate its potential in treating various neurological and psychiatric disorders in clinical trials. Another direction is to explore its mechanism of action in more detail, particularly its effects on synaptic plasticity and neurotrophic factors. Additionally, further studies are needed to optimize the synthesis of 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide and improve its potency and selectivity.

Synthesis Methods

The synthesis of 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide involves several steps, starting from the reaction of 3,5-dimethyl-4-methoxybenzoyl chloride with 2-methoxyaniline to obtain the intermediate 3,5-dimethyl-4-methoxy-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with piperidinecarboxylic acid to yield 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide. The overall yield of the synthesis is around 30%.

Scientific Research Applications

3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide has also been investigated for its potential in treating addiction, pain, and cognitive deficits. Additionally, 3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)-1-piperidinecarboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

3-(4-methoxy-3,5-dimethylbenzoyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-15-12-18(13-16(2)22(15)29-4)21(26)17-8-7-11-25(14-17)23(27)24-19-9-5-6-10-20(19)28-3/h5-6,9-10,12-13,17H,7-8,11,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUOIPBGFPMVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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